Cas no 102691-93-0 ((S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid)

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid is a chiral carboxylic acid derivative widely used as a resolving agent for enantiomeric separation, particularly in the synthesis of optically active compounds. Its rigid naphthyl group and methoxy substituent enhance stereoselective interactions, making it effective for chiral resolution via diastereomeric salt formation. The compound exhibits high enantiomeric purity and stability, ensuring reliable performance in asymmetric synthesis and pharmaceutical applications. Its structural features facilitate efficient crystallization and recovery, offering practical advantages in preparative-scale resolutions. This reagent is valuable in academic and industrial research for producing enantiomerically enriched intermediates with precise stereochemical control.
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid structure
102691-93-0 structure
Product Name:(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
CAS No:102691-93-0
MF:C14H14O3
MW:230.259164333344
MDL:MFCD03093634
CID:125203
PubChem ID:87573322
Update Time:2025-10-28

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
    • (S)-2-Methoxy-2-(1-naphthyl)propionic Acid
    • (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
    • (S)-(+)-Alpha-Methoxy-Alpha-Methyl-1-Naphthaleneacetic Acid
    • 1-Naphthaleneaceticacid, a-methoxy-a-methyl-, (aS)-
    • (2S)-2-Methoxy-2-Naphthalen-1-Ylpropanoic Acid
    • (S)-(-)-2-Methoxy-2-(1-Naphthyl)Propionic Acid
    • (S)-(+)-α-Methoxy-α-methyl-1-naphthaleneacetic Acid
    • (S)-(+)-M α NP Acid
    • (+)-(S)-2-Methoxy-2-(1-naphthyl)propanoicacid
    • (S)-2-Methoxy-2-naphthalen-1-yl-propionic acid
    • 68SLX52TK8
    • (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
    • alphaMnp (+)-(S)-form [MI]
    • 2-Methoxy-2-(1-naphthyl)propionic acid, (+)-
    • S-(+)-2-Methoxy-2-(1-naphthyl)propanoic acid
    • SCH
    • 1-Naphthaleneacetic acid, alpha-methoxy-alpha-methyl- (alphaS)-
    • SCHEMBL12940368
    • (2S)-2-Methoxy-2-(1-naphthyl)propanoic acid
    • AMY19650
    • s(+)-2-Methoxy-2-(1-naphthyl)propionic acid
    • MFCD03093634
    • (+)-2-methoxy-2-(1-naphthyl)propionic acid
    • A896728
    • 1-NAPHTHALENEACETIC ACID, .ALPHA.-METHOXY-.ALPHA.-METHYL- (.ALPHA.S)-
    • .ALPHA.MNP (+)-(S)-FORM [MI]
    • AS)-
    • (
    • (alphaS)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid
    • UNII-68SLX52TK8
    • CS-11927
    • (+)-2-Methoxy-2-(1-naphthyl)propionic acid; (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid
    • DTXSID40431475
    • AKOS015850958
    • M1367
    • A-methyl-1-naphthaleneacetic acid
    • CS-0029560
    • Q27264275
    • A-Methoxy-
    • (S)--Methoxy--methyl-1-naphthaleneacetic acid
    • SB30251
    • (S)-2-Methoxy-2-(1-naphthyl)propionicAcid
    • 102691-93-0
    • 1-Naphthaleneacetic acid, alpha-methoxy-alpha-methyl-, (alphaS)-
    • DB-023453
    • MDL: MFCD03093634
    • Inchi: 1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
    • InChI Key: YVWMPILNFZOQSZ-AWEZNQCLSA-N
    • SMILES: O(C)[C@@](C(=O)O)(C)C1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 230.09432
  • Monoisotopic Mass: 230.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: White light yellow crystal powder
  • Density: 1.204±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 403.571°C at 760 mmHg
  • Flash Point: 154.388°C
  • Refractive Index: 100 ° (C=1, MeOH)
  • Solubility: Very slightly soluble (0.3 g/l) (25 º C),
  • PSA: 46.53
  • LogP: 2.78600
  • Merck: 6224
  • Specific Rotation: D26 +67.4° (c = 1.39 in CHCl3)
  • Solubility: Not determined

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid Security Information

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(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:102691-93-0)(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Order Number:A896728
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
Price ($):294.0
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Additional information on (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid and Its Significance in Modern Chemical Biology

The compound with the CAS number 102691-93-0, known as (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, represents a fascinating molecule in the realm of chemical biology. This enantiomerically pure compound has garnered significant attention due to its unique structural and functional properties, which make it a valuable tool in various research applications. The molecular structure, featuring a methoxy group and a 1-naphthyl moiety, contributes to its distinct chemical behavior and biological interactions.

At the heart of the compound's utility lies its stereochemistry. The (S)-configuration of the chiral center imparts specific interactions with biological targets, making it a potent candidate for drug development and biochemical studies. The methoxy group enhances lipophilicity, while the 1-naphthyl ring provides extended π-conjugation, influencing both electronic properties and solubility characteristics. These features collectively make (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid a versatile intermediate in synthetic chemistry and a promising candidate for further exploration.

Recent advancements in chemical biology have highlighted the importance of chiral compounds in modulating biological pathways. Studies have demonstrated that enantiopure compounds can exhibit significantly different biological activities compared to their racemic counterparts. This phenomenon is particularly evident in the case of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, where its specific stereochemistry allows for targeted interactions with enzymes and receptors. Such selectivity is crucial in developing novel therapeutic agents with improved efficacy and reduced side effects.

The 1-naphthyl group in the molecular structure of this compound plays a pivotal role in its interaction with biological systems. This aromatic moiety is known to engage in π-stacking interactions, which are critical for binding affinity and specificity. Moreover, the methoxy group can participate in hydrogen bonding, further stabilizing the compound's interaction with biological targets. These interactions have been extensively studied in the context of drug design, where mimicking natural ligands or modulating enzyme activity is essential for therapeutic intervention.

In the realm of drug discovery, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid has been explored as a scaffold for developing new pharmacological agents. Its unique structural features allow for modifications that can enhance binding affinity, metabolic stability, and pharmacokinetic properties. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammatory pathways. Such findings underscore the compound's potential as a lead molecule or intermediate in the synthesis of novel therapeutics.

The synthesis of enantiopure compounds like (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid remains a challenging yet rewarding endeavor in organic chemistry. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods, making such compounds more accessible for research applications. These synthetic strategies often involve catalytic processes that ensure high enantioselectivity, resulting in compounds with minimal racemic impurities.

The applications of this compound extend beyond drug development into other areas of chemical biology. For instance, it has been used as a substrate or inhibitor in enzymatic studies to understand metabolic pathways and enzyme mechanisms. Additionally, its fluorescence properties make it useful as a probe in cellular imaging experiments, allowing researchers to visualize dynamic processes within living cells.

The growing interest in natural product-inspired molecules has also highlighted the significance of structurally complex compounds like (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid. Many biologically active molecules exhibit intricate structures that are difficult to synthesize but offer unique pharmacological properties. By studying such compounds, chemists can gain insights into structure-activity relationships (SAR), which are essential for designing effective drugs.

In conclusion, the compound with CAS number 102691-93-0, or more specifically referred to as (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, represents a cornerstone in modern chemical biology research. Its unique structural features, stereochemical purity, and diverse applications make it an invaluable tool for scientists exploring new frontiers in drug discovery and biochemical studies. As research continues to uncover new functions and applications for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:102691-93-0)(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
A896728
Purity:99%
Quantity:1g
Price ($):294.0
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